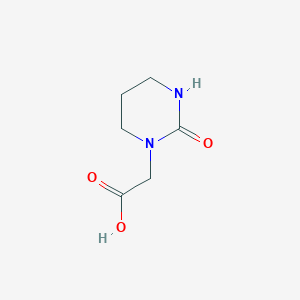

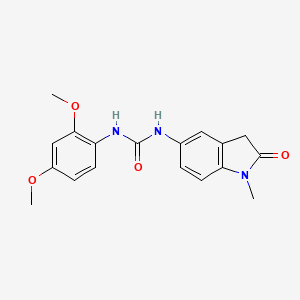

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid, also known as OTAA, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic properties. OTAA belongs to the family of pyrimidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Catalytic Synthesis

One study demonstrates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives using boric acid as a catalyst, starting from aromatic aldehydes, 1,3-dicarbonyl compounds, and urea in glacial acetic acid. This method offers advantages such as excellent yields and short reaction times over classical Biginelli reaction conditions (Shujang Tu et al., 2003).

Structural and Synthetic Studies

Another research effort focused on the synthesis of a series of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, aimed at subsequent microbiological investigation. The study also explored the bromination of these compounds in acetic acid, revealing insights into their structure and potential antimicrobial properties (I. Ukrainets et al., 2009).

Novel Scaffold Development

Research on the synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids highlights the development of new molecular scaffolds. These compounds were prepared from 2-aminopyridines by acylation followed by Michael addition, with a focus on their molecular conformations both in solution and in crystalline form (W. Chui et al., 2004).

Medicinal Chemistry Applications

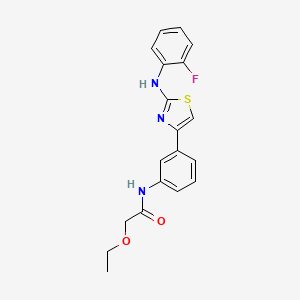

In the context of medicinal chemistry, a study outlines the introduction of pyrimidine bases to P2 ligands in HIV-1 protease inhibitors. This approach was shown to enhance potency due to the formation of extensive hydrogen bonding interactions, demonstrating the compound's significant enzyme inhibitory and antiviral activity (Mei Zhu et al., 2019).

Green Chemistry Approaches

Furthermore, a green chemistry approach is illustrated by the development of a protocol for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and -thiones via a three-component condensation reaction catalyzed by silica-bonded S-sulfonic acid. This method is highlighted for its excellent yields, short reaction times, and the ability to recover and reuse the catalyst (M. Tajbakhsh et al., 2012).

properties

IUPAC Name |

2-(2-oxo-1,3-diazinan-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-4H2,(H,7,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANBRGFHLSHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)

![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)

![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2620866.png)

![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)

![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)